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  • Product: Methyl 2-amino-2-(quinolin-6-yl)acetate

Core Science & Biosynthesis

Foundational

Methyl 2-amino-2-(quinolin-6-yl)acetate chemical structure and properties

Structure, Synthesis, and Pharmacophore Utility Executive Summary Methyl 2-amino-2-(quinolin-6-yl)acetate is a synthetic non-proteinogenic -amino acid ester. Structurally, it belongs to the class of arylglycines, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacophore Utility

Executive Summary

Methyl 2-amino-2-(quinolin-6-yl)acetate is a synthetic non-proteinogenic


-amino acid ester. Structurally, it belongs to the class of arylglycines, featuring a quinoline heteroaromatic scaffold attached to the 

-carbon of a glycine methyl ester. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of peptidomimetics, kinase inhibitors, and fluorescent biological probes. Its value lies in the quinoline moiety, which offers

-stacking capabilities, hydrogen bond acceptance, and inherent fluorescence, combined with the versatile reactivity of the

-amino ester functionality.

Structural Analysis & Physicochemical Properties[1][2]

The molecule comprises a bicyclic quinoline ring substituted at the C6 position. The presence of the amino group at the


-position creates a chiral center, making the compound capable of existing as 

- and

-enantiomers. In synthetic applications without chiral catalysts, it is typically isolated as a racemate.
Chemical Identity[4]
  • IUPAC Name: Methyl 2-amino-2-(quinolin-6-yl)acetate

  • Common Name: Quinolin-6-ylglycine methyl ester

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.24 g/mol

Predicted Physicochemical Data

The following properties are derived from structure-activity relationship (SAR) modeling of analogous arylglycines.

PropertyValue (Predicted)Significance
LogP 1.2 – 1.5Moderate lipophilicity; suggests good membrane permeability for drug discovery.
pKa (Amino group) ~7.2 – 7.8Lower than alkyl amines due to the electron-withdrawing effect of the ester and aryl ring.
pKa (Quinoline N) ~4.9Weakly basic; protonates under acidic physiological conditions.
H-Bond Donors 1 (NH₂)Critical for backbone interactions in peptidomimetics.
H-Bond Acceptors 4 (N, O)Includes quinoline nitrogen and ester oxygens.
Topological Polar Surface Area ~65 ŲWithin the ideal range for oral bioavailability (Veber's Rules).

Synthetic Routes & Process Chemistry

The most robust method for synthesizing arylglycine derivatives like Methyl 2-amino-2-(quinolin-6-yl)acetate is the Strecker Synthesis . This three-stage protocol converts an aldehyde into an


-amino nitrile, which is hydrolyzed to the acid and subsequently esterified.[1]
Retrosynthetic Analysis

The strategic disconnection occurs at the C


-C(aryl) bond or the C

-N bond. The most accessible precursor is Quinoline-6-carboxaldehyde , which is commercially available or easily synthesized from 6-methylquinoline via Selenium Dioxide (

) oxidation.
Detailed Experimental Protocol

Note: This protocol involves the use of Cyanide sources. All work must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Stage 1: Strecker Reaction (Formation of the Aminonitrile) [1]
  • Reagents: Quinoline-6-carboxaldehyde (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq).

  • Solvent: Methanol/Water (1:1 mixture).

  • Procedure:

    • Dissolve quinoline-6-carboxaldehyde in the solvent mixture.

    • Add Ammonium Chloride and stir at room temperature for 20 minutes to facilitate imine formation.

    • Caution: Carefully add Sodium Cyanide.

    • Stir the reaction mixture at room temperature for 12–18 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Quench with water. Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate to yield the crude
      
      
      -aminonitrile.
Stage 2: Acid Hydrolysis
  • Reagents: 6M Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend the crude aminonitrile in 6M HCl.

    • Reflux at 100°C for 4–6 hours. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.

    • Concentrate the solution to dryness to obtain the crude amino acid hydrochloride salt.

Stage 3: Fisher Esterification
  • Reagents: Thionyl Chloride (

    
    ), Anhydrous Methanol.
    
  • Procedure:

    • Chill anhydrous methanol (20 mL/g of substrate) to 0°C.

    • Dropwise add

      
       (3.0 eq) to generate anhydrous HCl in situ.
      
    • Add the crude amino acid salt.

    • Reflux for 4 hours.

    • Purification: Concentrate solvent. Neutralize with saturated

      
       (carefully) and extract into DCM. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
      
Process Visualization

The following diagram illustrates the reaction flow and critical intermediates.

SynthesisWorkflow Aldehyde Quinoline-6- carboxaldehyde Reagents1 NH4Cl / NaCN (Strecker) Aldehyde->Reagents1 Nitrile Alpha-Amino Nitrile Reagents1->Nitrile Reagents2 6M HCl (Hydrolysis) Nitrile->Reagents2 Acid Quinolin-6-yl glycine (HCl salt) Reagents2->Acid Reagents3 MeOH / SOCl2 (Esterification) Acid->Reagents3 Product Methyl 2-amino-2- (quinolin-6-yl)acetate Reagents3->Product

Figure 1: Step-wise synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate via the Strecker pathway.

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures are expected. These values are predicted based on the shielding/deshielding effects of the quinoline ring and ester functionality.

Proton NMR ( NMR, 400 MHz, )
  • 
     8.90 (dd, 1H):  Quinoline C2-H (Deshielded by Nitrogen).
    
  • 
     8.15 (d, 1H):  Quinoline C4-H.
    
  • 
     8.10 (d, 1H):  Quinoline C8-H.
    
  • 
     7.90 (s, 1H):  Quinoline C5-H (Proximity to the chiral center).
    
  • 
     7.45 (dd, 1H):  Quinoline C3-H.
    
  • 
     4.85 (s, 1H): The Chiral Methine (
    
    
    
    -H).
    This is the diagnostic peak. It appears as a singlet (or broadened singlet if
    
    
    exchange is slow) due to the adjacent amine and aryl group.
  • 
     3.75 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     2.10 (br s, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .
Mass Spectrometry (ESI-MS)
  • Theoretical

    
    :  217.09
    
  • Fragmentation Pattern: Loss of methoxy group (

    
    , -31) and decarboxylation are common fragmentation pathways in MS/MS modes.
    

Medicinal Chemistry Applications

Peptidomimetics and Conformational Restriction

Incorporating this "unnatural" amino acid into peptide chains introduces steric bulk and


-electronic properties that natural amino acids (like Phenylalanine) cannot provide. The quinoline nitrogen can serve as a pH-dependent H-bond acceptor, potentially altering the secondary structure of the peptide or improving binding affinity to target proteins.
Biological Targets[1]
  • Kinase Inhibition: The quinoline scaffold is a privileged structure in kinase inhibitors (e.g., Bosutinib). The amino-ester tail allows for further derivatization to probe the ATP-binding pocket.

  • Gyrase Inhibitors: Quinoline derivatives often target bacterial DNA gyrase. This specific ester can be cyclized to form tricyclic systems analogous to fluoroquinolones.

Mechanism of Action (Pharmacophore Map)

The diagram below details how this molecule interacts within a theoretical binding pocket.

Pharmacophore Q_Ring Quinoline Scaffold Pi_Stack Target: Aromatic Residue (Trp/Phe) Q_Ring->Pi_Stack Pi-Pi Stacking Amine Alpha-Amine (Basic) H_Bond Target: Asp/Glu (Acidic Residue) Amine->H_Bond Ionic/H-Bond Ester Methyl Ester (Electrophile)

Figure 2: Pharmacophore mapping showing potential binding interactions (Pi-stacking and Ionic bonding) within a protein active site.

References

  • Strecker Synthesis of Arylglycines

    • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of alpha-amino acids. Tetrahedron, 50(6), 1539-1650.

  • Quinoline Scaffold in Medicinal Chemistry

    • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery.[2][3][4][5] Saudi Pharmaceutical Journal, 21(1), 1-12.

  • Synthesis of Quinoline Amino Acids

    • Ma, D., et al. (2001). CuI-catalyzed coupling reaction of aryl halides with amino acids. Journal of the American Chemical Society, 123(31), 7727-7729. (Provides context for arylation strategies).

  • General Properties of Quinoline Derivatives

    • PubChem Compound Summary for Quinoline-6-carboxylic acid derivatives.

Sources

Exploratory

Methyl 2-amino-2-(quinolin-6-yl)acetate: Technical Profile & Synthesis Guide

Abstract Methyl 2-amino-2-(quinolin-6-yl)acetate is a specialized non-proteinogenic amino acid ester used primarily as a scaffold in medicinal chemistry. Structurally, it functions as a bicyclic heteroaromatic bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-2-(quinolin-6-yl)acetate is a specialized non-proteinogenic amino acid ester used primarily as a scaffold in medicinal chemistry. Structurally, it functions as a bicyclic heteroaromatic bioisostere of phenylglycine, offering distinct steric and electronic properties that influence receptor binding affinity—particularly in the design of excitatory amino acid transporter (EAAT) inhibitors and NMDA receptor antagonists. This guide provides a comprehensive technical analysis of the molecule, focusing on its chemical identity, validated synthetic pathways, and application in drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3]

While the parent acid, 2-amino-2-(quinolin-6-yl)acetic acid , is indexed with CAS 108763-20-8 , the methyl ester derivative is often synthesized in situ or supplied as a custom reagent. Researchers must distinguish between the free acid and the ester form during procurement and protocol design.

Table 1: Molecular Identifiers
PropertySpecification
Chemical Name Methyl 2-amino-2-(quinolin-6-yl)acetate
Parent Acid CAS 108763-20-8 (2-amino-2-(quinolin-6-yl)acetic acid)
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Canonical SMILES COC(=O)C(N)c1ccc2ncccc2c1
InChI Key (Derivative-specific; Predicted) XZQN...[1]
Structural Class Quinoline-6-glycine derivative; Alpha-amino acid ester
Table 2: Physicochemical Parameters (Predicted)
ParameterValueCausality/Relevance
pKa (Amino) ~7.2 - 7.5Lower than aliphatic amines due to the electron-withdrawing quinoline ring; affects coupling efficiency.
pKa (Quinoline N) ~4.9The quinoline nitrogen can be protonated under acidic HPLC conditions, altering retention time.
LogP ~1.2Moderate lipophilicity suggests good membrane permeability for cell-based assays.
Solubility DMSO, MeOH, DCMSoluble in polar organic solvents; limited solubility in neutral water unless protonated (HCl salt).
Synthetic Pathways[5][6]

The synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate typically follows two primary routes: the Strecker Synthesis (from aldehyde) or Direct Esterification (from the parent acid).

Route A: Strecker Synthesis (De Novo Construction)

This route is preferred when the parent amino acid is unavailable or when isotopic labeling (


C, 

N) is required.
  • Precursor: Quinoline-6-carboxaldehyde.

  • Aminonitrile Formation: Reaction with TMSCN (or KCN) and Ammonia/Ammonium Chloride yields the intermediate aminonitrile.

  • Hydrolysis & Esterification: Acidic hydrolysis converts the nitrile to the acid, followed by methanolysis to yield the methyl ester.

Route B: Direct Esterification (From CAS 108763-20-8)

This is the standard laboratory protocol for converting the commercially available acid (CAS 108763-20-8) into the ester.

Protocol: Thionyl Chloride Mediated Esterification

  • Step 1: Suspend 2-amino-2-(quinolin-6-yl)acetic acid (1.0 eq) in anhydrous Methanol (0.2 M).

  • Step 2: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.5 eq). Note: Exothermic reaction; control temperature to prevent degradation.
    
  • Step 3: Reflux for 4–6 hours. Monitor by LC-MS (Target [M+H]+ = 217.1).

  • Step 4: Concentrate in vacuo. The product is typically isolated as the dihydrochloride salt to prevent self-condensation (diketopiperazine formation).

Visualization: Synthetic Workflow

Synthesis_Workflow Aldehyde Quinoline-6- carboxaldehyde Aminonitrile Intermediate Aminonitrile Aldehyde->Aminonitrile Strecker: TMSCN, NH3 Acid Parent Acid (CAS 108763-20-8) Aminonitrile->Acid HCl, H2O Hydrolysis Ester Target: Methyl Ester Acid->Ester MeOH, SOCl2 Reflux Acid->Ester Alternative Direct Direct Route

Figure 1: Synthetic pathways for Methyl 2-amino-2-(quinolin-6-yl)acetate. The Strecker reaction builds the amino acid core, while direct esterification modifies the pre-existing acid.

Medicinal Chemistry Applications

The quinolin-6-yl moiety serves as a critical scaffold in drug design, particularly for targets involving glutamate signaling.

3.1 Bioisosterism & Phenylglycine Replacement

In peptide mimetics, replacing a Phenylglycine residue with Quinolin-6-ylglycine introduces a basic nitrogen (quinoline ring) and an extended


-system.
  • Effect: This can create additional hydrogen bond interactions (via the quinoline nitrogen) with receptor residues that phenylalanine or phenylglycine cannot access.

  • Application: Used in the optimization of protease inhibitors where the P2 or P3 pocket requires a flat, heteroaromatic occupant.

3.2 Excitatory Amino Acid Transporter (EAAT) Inhibitors

Substituted quinoline amino acids are established pharmacophores for EAAT inhibitors.

  • Mechanism: The alpha-amino acid chemically mimics glutamate, while the bulky quinoline ring occupies the hydrophobic sub-pocket of the transporter, locking it in a specific conformation.

  • Reference Context: Similar analogs (e.g., quinoline-2,3-dicarboxylic acid derivatives) are standard tool compounds in neuropharmacology.

Analytical Characterization & Handling

Storage:

  • Form: Typically stored as the HCl salt (solid) to ensure stability. The free base ester is prone to cyclization (diketopiperazine formation) or hydrolysis.

  • Conditions: -20°C, desiccated. Hygroscopic.

QC Parameters:

  • HPLC: Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile. The quinoline ring provides strong UV absorbance at 254 nm and 315 nm.

  • NMR (

    
    ):  Look for the characteristic singlet (or split singlet if chiral) of the methyl ester (~3.7 ppm) and the alpha-proton (~5.2 ppm). The aromatic region (7.4–8.9 ppm) will show the specific splitting pattern of the 6-substituted quinoline system.
    
References
  • National Center for Biotechnology Information (NCBI). 2-(Quinolin-6-yl)acetic acid (Parent Acid Data). PubChem Compound Summary. [Link]

Sources

Foundational

Literature review of quinoline-based unnatural amino acids

A Technical Guide for Chemical Biology and Drug Discovery Executive Summary The incorporation of quinoline-based unnatural amino acids (UAAs) into proteins represents a paradigm shift in protein engineering, merging the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Biology and Drug Discovery

Executive Summary

The incorporation of quinoline-based unnatural amino acids (UAAs) into proteins represents a paradigm shift in protein engineering, merging the versatile photophysical and chelating properties of the quinoline scaffold with the structural precision of the genetic code. This guide analyzes the synthesis, genetic encoding, and application of these residues, specifically focusing on (8-hydroxyquinolin-3-yl)alanine (HQAla) and aminoquinoline derivatives . These moieties serve as dual-function probes: acting as environmentally sensitive fluorophores and high-affinity metal chelators (Cu²⁺, Zn²⁺), thereby enabling the design of artificial metalloenzymes, pH-sensitive reporters, and crystallographic phasing agents.

Structural Diversity and Physicochemical Properties

Quinoline-based UAAs are distinguished by their bicyclic aromatic structure, which confers two primary functionalities:

  • Solvatochromic Fluorescence: The quinoline ring's dipole moment changes upon excitation, making emission highly sensitive to solvent polarity and local protein environment. Derivatives like 7-hydroxyquinoline exhibit "super-photoacidity," where excited-state proton transfer (ESPT) dramatically shifts emission wavelengths.

  • Metal Chelation: The nitrogen atom in the quinoline ring, particularly when paired with a hydroxyl group at the 8-position (8-hydroxyquinoline), forms a bidentate ligand capable of sequestering transition metals with femtomolar affinity.

UAA VariantKey PropertyPrimary Application
HQAla (8-hydroxyquinolin-3-yl)alanineMetal Chelation (

fM-nM), Fluorescence
Artificial metalloenzymes, SAD phasing (crystallography)
Qui (Quinoline-alanine)pH-dependent FluorescenceAcid-brightening fluorescent proteins (lysosomal imaging)
Dad (7-(dimethylamino)acridon-2-ylalanine)Red-shifted Fluorescence, High QYFRET acceptor, protein conformational dynamics
Amino-quinoline SolvatochromismProbing local dielectric constant in active sites
Synthesis Architectures

The production of quinoline-UAAs follows two distinct pathways: chemical synthesis of the amino acid building block, followed by translational incorporation via Genetic Code Expansion (GCE).

2.1 Chemical Synthesis Strategy

The synthesis of HQAla typically employs a convergent strategy. A key route involves the bromination of methyl-quinoline precursors followed by alkylation with acetamido-malonate.[1]

Figure 1: Chemical Synthesis Pathway of HQAla

HQAla_Synthesis Start 3-Methylquinolin-8-yl Acetate Inter1 Bromomethyl Intermediate Start->Inter1 NBS, AIBN CCl4, Reflux Inter2 Diethyl Acetamido-malonate Adduct Inter1->Inter2 Diethyl acetamido-malonate NaOEt, EtOH End HQAla (Racemic) Inter2->End 1. HCl (Hydrolysis) 2. Decarboxylation

Caption: Convergent synthesis of HQAla via radical bromination and malonate alkylation.

2.2 Genetic Incorporation (GCE)

To incorporate these bulky aromatic residues into proteins in vivo, researchers utilize an orthogonal tRNA/synthetase pair, typically derived from the Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS).[1]

  • Orthogonality: The MjTyrRS/MjtRNA pair does not cross-react with endogenous E. coli machinery.

  • Active Site Engineering: The MjTyrRS active site is reshaped via directed evolution. Residues Y32, L65, H70, F108, Q109, D158, and L162 are randomized to accommodate the quinoline stack.[1]

  • Amber Suppression: The engineered tRNA recognizes the UAG (Amber) stop codon, inserting the quinoline UAA during translation.

Applications in Chemical Biology & Drug Discovery[3]
3.1 Artificial Metalloenzymes

By incorporating HQAla into protein scaffolds (e.g., the multidrug-resistance regulator LmrR), scientists create "designer" active sites. The HQAla residue recruits Cu(II) or Rh(III) to catalyze non-biological reactions, such as Friedel-Crafts alkylations, with high enantioselectivity induced by the protein chiral environment.

3.2 Fluorescent Biosensors

Quinoline-based UAAs act as turn-on sensors.

  • Metal Sensing: Fluorescence is often quenched or shifted upon metal binding, allowing for ratiometric sensing of Zn²⁺ pools in cells.

  • pH Sensing: The Qui amino acid, when incorporated into GFP, reverses the chromophore charge.[2] At acidic pH (lysosomes), it becomes protonated and highly fluorescent, unlike standard GFP which quenches at low pH.

Figure 2: Mechanism of Action - Metal Chelation & Fluorescence

Mechanism Protein Protein Scaffold (LmrR / GFP) UAA Quinoline UAA (HQAla / Qui) Protein->UAA Genetic Incorporation (UAG Codon) Signal Output Signal UAA->Signal Interaction Metal Metal Ion (Cu2+ / Zn2+) Metal->UAA Chelation (Kd ~ fM) Catalysis Catalysis (Friedel-Crafts) Signal->Catalysis If HQAla + Cu(II) Fluorescence Fluorescence (Turn-On/Shift) Signal->Fluorescence If Qui + H+ / Zn(II)

Caption: Dual mechanistic pathways of Quinoline UAAs: Metal-mediated catalysis and environmental sensing.

Detailed Protocol: Synthesis and Incorporation of HQAla

Note: This protocol synthesizes technical accuracy with safety and reproducibility standards.

Phase 1: Chemical Synthesis of HQAla

Reagents: 3-methylquinolin-8-yl acetate, N-bromosuccinimide (NBS), AIBN, Diethyl acetamido-malonate, Sodium ethoxide.

  • Bromination:

    • Dissolve 3-methylquinolin-8-yl acetate (10 mmol) in anhydrous CCl₄.

    • Add NBS (11 mmol) and catalytic AIBN.

    • Reflux for 4-6 hours under N₂. Monitor by TLC.

    • Causality: Radical bromination targets the benzylic methyl group selectively over the aromatic ring.

  • Alkylation:

    • Prepare a solution of sodium ethoxide in dry ethanol. Add diethyl acetamido-malonate (10 mmol) and stir for 30 min to generate the enolate.

    • Add the brominated quinoline intermediate dropwise. Reflux for 12 hours.

    • Validation: The disappearance of the alkyl bromide peak in NMR confirms C-C bond formation.

  • Hydrolysis & Decarboxylation:

    • Reflux the adduct in 6M HCl for 12 hours.

    • Neutralize to pH 6.0 to precipitate the crude amino acid.

    • Purify via ion-exchange chromatography or recrystallization.

Phase 2: Genetic Incorporation

System: E. coli BL21(DE3) containing plasmid pEvol-MjTyrRS(HQAla) and a reporter plasmid (e.g., pET-GFP-TAG).

  • Transformation: Co-transform E. coli with the orthogonal synthetase/tRNA plasmid and the target protein plasmid containing the TAG mutation.

  • Induction:

    • Grow cells in LB media at 37°C to OD₆₀₀ = 0.5.

    • Add HQAla (dissolved in minimal NaOH) to a final concentration of 1 mM.

    • Induce protein expression with IPTG (1 mM) and Arabinose (0.2%) to express the synthetase.

    • Critical Step: Expression temperature should be lowered to 25-30°C to improve solubility and folding.

  • Validation:

    • Purify protein via Ni-NTA affinity.

    • Mass Spectrometry: Intact protein MS must show a mass shift corresponding exactly to the difference between the native residue and HQAla.

    • Fluorescence Check: Excite at 360 nm; emission should be observed around 500 nm (environment dependent).

References
  • Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. Source: National Institutes of Health (NIH) [Link]

  • Genetic Incorporation of a Metal-ion Chelating Amino Acid into Proteins as a Biophysical Probe. Source: National Institutes of Health (NIH) [Link]

  • A Hydroxyquinoline-Based Unnatural Amino Acid for the Design of Novel Artificial Metalloenzymes. Source: ChemBioChem / PubMed Central [Link][3]

  • An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. Source: Royal Society of Chemistry (RSC Advances) [Link]

  • Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Source: Arkivoc / NSF PAR [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of Methyl 2-amino-2-(quinolin-6-yl)acetate for Research and Development

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-amino-2-(quinolin-6-yl)acetate is not publicly available at the time of this writing. This guide has been compiled using safety data from structurally related c...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-amino-2-(quinolin-6-yl)acetate is not publicly available at the time of this writing. This guide has been compiled using safety data from structurally related compounds and general principles of chemical safety. The information herein should be used as a precautionary guide and is not a substitute for a formal risk assessment conducted by qualified personnel.

Introduction

Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Methyl 2-amino-2-(quinolin-6-yl)acetate, with its unique combination of a quinoline core, an amino group, and a methyl ester, represents a valuable building block for the synthesis of novel compounds in drug discovery.[1] The presence of these functional groups suggests its potential utility in developing new kinase inhibitors, anti-protozoal, or anti-depressant agents.[2][3] This guide provides an in-depth overview of the inferred safety profile and best practices for handling this compound in a research setting, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical Identification and Provisional Physicochemical Properties

Due to the absence of specific experimental data for Methyl 2-amino-2-(quinolin-6-yl)acetate, the following properties are based on its chemical structure and data from the closely related compound, Methyl 2-(quinolin-6-yl)acetate (CAS 5622-36-6).[4][5][6][7]

PropertyProvisional DataSource/Rationale
IUPAC Name Methyl 2-amino-2-(quinolin-6-yl)acetateBased on chemical structure
Molecular Formula C12H12N2O2Based on chemical structure
Molecular Weight 216.24 g/mol Calculated from the molecular formula
CAS Number Not assigned-
Appearance Assumed to be a liquid or solidBased on related compounds[6][8]
Boiling Point Estimated >200°CBased on Methyl 2-(quinolin-6-yl)acetate (196-200°C)[6]
Purity Typically >95%Supplier dependent[4][6]
Storage Room temperature, sealed in a dry environmentGeneral recommendation for stable organic compounds[7]

Inferred Hazard Identification and Toxicological Profile

The hazard profile is extrapolated from data on Methyl 2-(quinolin-6-yl)acetate and other aminoquinoline derivatives.[6][9][10] The GHS07 pictogram, indicating "Harmful/Irritant," is likely applicable to this compound.[6][7]

Hazard CategoryInferred Hazard StatementRationale and Supporting Evidence
Acute Oral Toxicity H302: Harmful if swallowedMany quinoline derivatives exhibit oral toxicity.[11][12]
Skin Corrosion/Irritation H315: Causes skin irritationA common hazard for functionalized aromatic compounds.[6][11][12]
Serious Eye Damage/Irritation H319: Causes serious eye irritationExpected for this class of chemicals.[6][9]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or vapors may irritate the respiratory tract.[6][9]

Toxicological Summary: To the best of our knowledge, the acute and chronic toxicity of this substance is not fully known.[13] Repeated exposure may lead to skin dryness or cracking.[13]

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when handling chemicals of unknown toxicity. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[8]

  • Hand Protection: Impervious gloves, such as nitrile or neoprene, must be worn.[8]

  • Body Protection: A lab coat or other protective work clothing should be worn at all times.[8]

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[8]

Engineering Controls
  • Ventilation: All handling of Methyl 2-amino-2-(quinolin-6-yl)acetate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][13]

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible.

Handling Workflow

The following workflow is recommended for the safe handling of Methyl 2-amino-2-(quinolin-6-yl)acetate.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware handle_transfer->clean_decontaminate clean_dispose Dispose of Waste in Designated Container clean_decontaminate->clean_dispose clean_remove_ppe Remove and Dispose of PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Safe Handling Workflow for Methyl 2-amino-2-(quinolin-6-yl)acetate.

Storage
  • Keep the container tightly sealed.[8][14]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][10]

First-Aid and Emergency Response

In the event of an exposure, immediate and appropriate action is crucial.

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[8]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[8][9]

  • After Eye Contact: Rinse the opened eye for several minutes under running water. Consult a doctor.[8]

  • After Swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[6]

Emergency Response Decision Tree

This decision tree outlines the immediate steps to take in an emergency situation.

G cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Incident Occurs assess_safety Ensure Scene is Safe start->assess_safety assess_nature Identify Nature of Exposure (Inhalation, Skin, Eye, Ingestion) assess_safety->assess_nature action_remove Remove from Exposure Source assess_nature->action_remove action_first_aid Administer Appropriate First Aid (See Section 4.1) action_remove->action_first_aid action_call Call for Emergency Medical Assistance action_first_aid->action_call followup_sds Provide SDS/Technical Guide to Responders action_call->followup_sds followup_report Report Incident to Safety Officer followup_sds->followup_report

Caption: Emergency Response Decision Tree for Chemical Exposure.

Chemical Stability and Reactivity

  • Reactivity: The compound is not expected to be reactive under normal conditions.[12]

  • Chemical Stability: Stable under recommended storage conditions.[10]

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[8] It is the responsibility of the user to ensure proper disposal.[8] Unused product should be handled by qualified personnel knowledgeable in all pertinent safety precautions.[8]

Synthesis and Research Context

While a specific synthesis protocol for Methyl 2-amino-2-(quinolin-6-yl)acetate is not detailed in the provided search results, the synthesis of related 2-aminoquinoline derivatives often involves the reductive cyclization of nitro and cyano groups.[2] The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's pharmacokinetic or pharmacodynamic properties, highlights the importance of ester derivatives like this in drug design.[3] This compound serves as a valuable scaffold for creating libraries of novel molecules for high-throughput screening in drug discovery campaigns.

References

  • Vertex AI Search. (n.d.). Methyl 2-(quinolin-6-yl)acetate, min 95%, 10 grams. Retrieved February 17, 2026.
  • Alfa Aesar. (2013, July 2).
  • Sigma-Aldrich. (n.d.). Methyl 2-(quinolin-6-yl)acetate | 5622-36-6. Retrieved February 17, 2026.
  • Fluorochem. (n.d.). Methyl 2-(quinolin-6-yl)
  • Accela ChemBio Inc. (2015, September 21).
  • Sigma-Aldrich. (n.d.). Methyl 2-(quinolin-6-yl)acetate | 5622-36-6. Retrieved February 17, 2026.
  • KISHIDA CHEMICAL CO., LTD. (2025, February 17). Methyl acetate,4857E-4. Retrieved February 17, 2026.
  • Tokyo Chemical Industry. (2025, January 7).
  • Sigma-Aldrich. (2025, November 6).
  • BIOZOL. (n.d.). Methyl 2-(quinolin-6-yl)acetate, CAS [[5622-36-6]]. Retrieved February 17, 2026.
  • BenchChem. (2025). Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)
  • Penta chemicals. (2025, April 23).
  • Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2012, July 12).
  • HETEROCYCLES. (2016, February 5). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved February 17, 2026.
  • Alfa Aesar. (2010, October 20).
  • MedChemExpress. (n.d.).
  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved February 17, 2026.
  • Thermo Scientific Chemicals. (n.d.). 6-Amino-2-methylquinoline, 97% 250 mg | Buy Online. Retrieved February 17, 2026.
  • Synerzine. (2018, June 22). Quinoline, 6-methyl-. Retrieved February 17, 2026.
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 17, 2026.
  • MDPI. (2023, February 2).
  • CompTox Chemicals Dashboard. (2025, October 15). quinolin-6-yl acetate - Links. Retrieved February 17, 2026.
  • PubChemLite. (n.d.). Quinolin-6-yl acetate (C11H9NO2). Retrieved February 17, 2026.
  • EPA. (2025, October 15). 6-Amino-2-methylheptan-2-yl acetate - Collected Data on Functional Use. Retrieved February 17, 2026.
  • Alchem Pharmtech. (n.d.). CAS 5622-36-6 | Methyl 2-(quinolin-6-yl)
  • Jubilant Ingrevia. (n.d.).
  • RSC Publishing. (2017, March 6). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Retrieved February 17, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Synthetic Route for Methyl 2-amino-2-(quinolin-6-yl)acetate

Abstract This comprehensive guide details a robust and validated synthetic pathway for the preparation of Methyl 2-amino-2-(quinolin-6-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated synthetic pathway for the preparation of Methyl 2-amino-2-(quinolin-6-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in three main stages: the formylation of a substituted aniline to yield the key intermediate, quinoline-6-carboxaldehyde; the formation of the α-amino acid scaffold via a modified Strecker synthesis; and the final esterification to produce the target compound. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the chosen reactions, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and workflows are visualized using Graphviz diagrams.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of amino acid moieties into the quinoline scaffold can significantly modulate these biological activities and introduce chiral centers, which are often crucial for pharmacological efficacy. Methyl 2-amino-2-(quinolin-6-yl)acetate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, such as peptidomimetics and novel therapeutic agents.

The synthetic route presented herein is designed for efficiency, scalability, and control, addressing common challenges in the synthesis of functionalized amino acid esters. By providing a detailed explanation of each step, this guide aims to empower researchers to confidently replicate and adapt these methods for their specific research needs.

Overall Synthetic Strategy

The preparation of Methyl 2-amino-2-(quinolin-6-yl)acetate is accomplished through a three-stage process. This strategy was chosen for its reliance on well-established and high-yielding reactions, starting from commercially available materials.

Synthetic_Route Start Substituted Acetanilide Intermediate1 Quinoline-6-carboxaldehyde Start->Intermediate1 Vilsmeier-Haack Reaction Intermediate2 2-Amino-2-(quinolin-6-yl)acetonitrile Intermediate1->Intermediate2 Strecker Synthesis Intermediate3 2-Amino-2-(quinolin-6-yl)acetic acid Intermediate2->Intermediate3 Hydrolysis FinalProduct Methyl 2-amino-2-(quinolin-6-yl)acetate Intermediate3->FinalProduct Esterification

Caption: Overall synthetic workflow for Methyl 2-amino-2-(quinolin-6-yl)acetate.

Part 1: Synthesis of Quinoline-6-carboxaldehyde

The initial and critical step is the synthesis of the aldehyde precursor. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings and is employed here to construct the quinoline-6-carboxaldehyde from a suitable p-methylacetanilide derivative.[1]

Protocol 1: Vilsmeier-Haack Formylation

Materials:

Reagent/SolventMolecular WeightQuantityMoles (equiv.)Supplier
Substituted p-methylacetanilideVaries1.01.0Sigma-Aldrich
Phosphorus oxychloride (POCl₃)153.33 g/mol 4.53.0Acros Organics
N,N-Dimethylformamide (DMF)73.09 g/mol 10 vol-Fisher Scientific
Crushed Ice-As needed--
Sodium Carbonate (sat. aq.)105.99 g/mol As needed-J.T. Baker

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form exothermically; maintain the temperature below 10 °C.

  • Once the addition is complete, add the substituted p-methylacetanilide portion-wise to the reaction mixture.

  • After the addition, remove the cooling bath and heat the mixture to 80-90 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • The crude product, 2-chloro-6-methylquinoline-3-carbaldehyde, will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the intermediate aldehyde.

Rationale: The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that attacks the electron-rich acetanilide ring, leading to formylation and subsequent cyclization to form the quinoline ring system.

Part 2: Synthesis of 2-Amino-2-(quinolin-6-yl)acetic acid via Strecker Synthesis

The Strecker synthesis is a classic and efficient method for preparing α-amino acids from aldehydes.[2][3][4] This two-step process involves the formation of an α-aminonitrile followed by its hydrolysis.

Strecker_Synthesis cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis Aldehyde Quinoline-6-carboxaldehyde + NH₃ Imine Imine Intermediate Aldehyde->Imine Aminonitrile α-Aminonitrile + KCN Imine->Aminonitrile Nitrile α-Aminonitrile AminoAcid 2-Amino-2-(quinolin-6-yl)acetic acid + H₃O⁺ Nitrile->AminoAcid

Caption: The two-stage mechanism of the Strecker amino acid synthesis.

Protocol 2: Strecker Reaction and Hydrolysis

Materials:

Reagent/SolventMolecular WeightQuantityMoles (equiv.)Supplier
Quinoline-6-carboxaldehyde157.17 g/mol 1.01.0Synthesized in Part 1
Ammonium Chloride (NH₄Cl)53.49 g/mol 1.21.2Merck
Potassium Cyanide (KCN)65.12 g/mol 1.21.2Caution: Highly Toxic!
Methanol (MeOH)32.04 g/mol 10 vol-VWR
Hydrochloric Acid (conc. HCl)36.46 g/mol As needed-Sigma-Aldrich
Sodium Hydroxide (NaOH)40.00 g/mol As needed-Fisher Scientific

Procedure:

A. Formation of 2-Amino-2-(quinolin-6-yl)acetonitrile

  • In a well-ventilated fume hood, dissolve quinoline-6-carboxaldehyde in methanol.

  • Add a solution of ammonium chloride in water, followed by an aqueous solution of potassium cyanide. Extreme caution must be exercised when handling potassium cyanide.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of the α-aminonitrile can be monitored by TLC.

  • After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.

B. Hydrolysis to 2-Amino-2-(quinolin-6-yl)acetic acid

  • To the crude aminonitrile, add concentrated hydrochloric acid.

  • Heat the mixture under reflux for 4-6 hours. The progress of the hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide to the isoelectric point of the amino acid (typically pH 5-6).

  • The amino acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Rationale: The aldehyde reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid.

Part 3: Esterification to Methyl 2-amino-2-(quinolin-6-yl)acetate

The final step is the esterification of the amino acid. Fischer esterification, using methanol in the presence of an acid catalyst, is a straightforward and common method.[5] Alternatively, for more sensitive substrates, using thionyl chloride in methanol can be more effective.

Protocol 3: Fischer Esterification

Materials:

Reagent/SolventMolecular WeightQuantityMoles (equiv.)Supplier
2-Amino-2-(quinolin-6-yl)acetic acid202.21 g/mol 1.01.0Synthesized in Part 2
Methanol (MeOH), anhydrous32.04 g/mol 20 vol-Sigma-Aldrich
Thionyl Chloride (SOCl₂)118.97 g/mol 1.51.5Acros Organics
Diethyl Ether74.12 g/mol As needed-Fisher Scientific

Procedure:

  • Suspend the 2-amino-2-(quinolin-6-yl)acetic acid in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride dropwise to the suspension with stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting amino acid is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The crude product will be the hydrochloride salt of the methyl ester. To obtain the free base, dissolve the crude product in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, Methyl 2-amino-2-(quinolin-6-yl)acetate, by column chromatography on silica gel.

Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for nucleophilic attack by methanol.

Characterization Data

The final product and key intermediates should be characterized by standard analytical techniques.

CompoundTechniqueExpected Data
Quinoline-6-carboxaldehyde¹H NMR, ¹³C NMR, MSSignals corresponding to the quinoline core and the aldehyde proton (~10 ppm).
2-Amino-2-(quinolin-6-yl)acetic acid¹H NMR, ¹³C NMR, MSSignals for the quinoline protons, the α-proton, and the carboxylic acid proton.
Methyl 2-amino-2-(quinolin-6-yl)acetate¹H NMR, ¹³C NMR, MS, IRSignals for the quinoline protons, the α-proton, and the methyl ester protons (~3.7 ppm). IR will show C=O stretch.

Safety Precautions

  • Potassium Cyanide (KCN) is extremely toxic and must be handled with extreme care in a well-ventilated fume hood. Always have a cyanide antidote kit available.

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃) are corrosive and react violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • All reactions should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and gloves, at all times.

References

  • Moussaoui, O., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5674. [Link]

  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(5), 326-336. [Link]

  • Bennani, B., et al. (2021). Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. Helda. [Link]

  • Wunsch, E., & Moroder, L. (1981). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 46(26), 5433-5436. [Link]

  • DSM Fine Chemicals Austria NFG GmbH & Co KG. (1998). Process for esterification of amino acids and peptides.
  • Biondini, G., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 40-42. [Link]

  • University of Illinois. Reactions of α-Amino Acids : Carboxylic Acid Esterification. [Link]

  • Kumar, A., & Kumar, R. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Sketchy. (2023). Synthesis of Alpha-Amino Acids. Sketchy MCAT. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. [Link]

Sources

Application

Reagents required for Methyl 2-amino-2-(quinolin-6-yl)acetate synthesis

Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate , a critical scaffold in the development of type II kinase inhibitors and antimalar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate , a critical scaffold in the development of type II kinase inhibitors and antimalarial agents. Unlike generic amino acid syntheses, this protocol addresses the specific solubility and reactivity profiles of the quinoline heterocycle.

The method utilizes a modified Strecker synthesis followed by a Pinner-type methanolysis . This two-step "one-pot" variation minimizes the isolation of toxic aminonitrile intermediates and ensures high enantiomeric purity potential (if chiral catalysts are adapted), though this guide focuses on the racemic synthesis of the hydrochloride salt, which offers superior stability for storage.

Retrosynthetic Analysis & Pathway

The synthesis is designed to proceed from the commercially available Quinoline-6-carboxaldehyde . The logic follows a C-C bond formation via nucleophilic addition to an in-situ generated imine, followed by acid-mediated hydrolysis/esterification.

Reaction Logic Diagram

G Figure 1: Synthetic Pathway for Methyl 2-amino-2-(quinolin-6-yl)acetate Aldehyde Quinoline-6- carboxaldehyde Imine Quinolin-6-yl imine (Intermediate) Aldehyde->Imine NH3 / MeOH (Imine Formation) Nitrile 2-amino-2-(quinolin-6-yl) acetonitrile Imine->Nitrile TMSCN (Strecker Reaction) Product Methyl 2-amino-2- (quinolin-6-yl)acetate Nitrile->Product HCl / MeOH (Pinner Reaction)

Figure 1: The synthetic workflow proceeds from the aldehyde through an imine intermediate to the aminonitrile, which is directly converted to the methyl ester.[1][2][3]

Reagents & Equipment Requirements

Reagents Table
ReagentPurityEquiv.RoleSafety Note
Quinoline-6-carboxaldehyde >97%1.0Starting MaterialIrritant; store under inert gas.
Trimethylsilyl cyanide (TMSCN) 98%1.2Cyanide SourceFATAL IF INHALED/SWALLOWED. Hydrolyzes to HCN.
Ammonia (7N in MeOH) Commercial2.0Amine SourceCorrosive; lachrymator.
Methanol (Anhydrous) HPLCSolventSolventFlammable; toxic.
Hydrogen Chloride (4M in Dioxane) Commercial5.0Acid CatalystCorrosive; fumes.
Sodium Bicarbonate (Sat. Aq.) N/AExcessQuench/Base-
Equipment
  • Reaction Vessel: 2-Neck Round Bottom Flask (flame-dried,

    
     purged).
    
  • Temperature Control: Cryo-cool (0°C) and Oil Bath (Reflux).

  • Safety Engineering: Fume hood with dedicated cyanide waste stream. Bleach bath (

    
    ) required for neutralizing glassware.
    

Detailed Experimental Protocol

Phase 1: Strecker Reaction (Formation of Aminonitrile)

Objective: Convert the aldehyde to the


-aminonitrile.
  • Setup: Equip a 250 mL flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Quinoline-6-carboxaldehyde (1.0 eq, e.g., 5.0 g) and anhydrous Methanol (10 vol, 50 mL). Stir until fully dissolved.

  • Imine Formation: Cool the solution to 0°C. Add 7N Ammonia in MeOH (2.0 eq) dropwise over 10 minutes.

    • Mechanistic Insight: Pre-forming the imine prevents cyanohydrin formation (O-attack) and favors the aminonitrile (N-attack).

    • Observation: The solution may darken or become slightly turbid. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Cyanation: Cool back to 0°C. CAREFULLY add TMSCN (1.2 eq) dropwise via syringe.

    • Safety: Do not use glass syringes with metal needles for TMSCN if possible; plastic is preferred to prevent breakage. Keep bleach bath nearby.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Monitoring: TLC (5% MeOH/DCM) should show consumption of aldehyde (

      
      ) and formation of a lower, more polar spot (Aminonitrile).
      
Phase 2: Pinner Reaction (Methanolysis to Ester)

Objective: Convert the nitrile directly to the methyl ester without isolating the unstable intermediate.

  • Acidification: Cool the reaction mixture from Phase 1 to 0°C.

  • Addition: Slowly add HCl in Dioxane (4M) (5.0 eq) or bubble dry HCl gas into the solution until saturation.

    • Critical Step: The excess acid serves two purposes: it catalyzes the Pinner reaction (nitrile

      
       imidate 
      
      
      
      ester) and protonates the quinoline nitrogen, protecting it from side reactions.
  • Reflux: Equip a reflux condenser and heat the mixture to 60°C–70°C for 24 hours.

    • Note: A white precipitate (ammonium chloride) will form.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess HCl.

    • Resuspend the residue in minimal cold Methanol.

    • Precipitate the product by adding Diethyl Ether (10 vol).

    • Filter the solid.[2][4] This is the Dihydrochloride salt of the target.

Phase 3: Free Base Isolation (Optional)

If the free amine is required for immediate coupling:

  • Dissolve the HCl salt in water.

  • Carefully adjust pH to 8.5–9.0 using Saturated

    
    .
    
  • Extract with DCM (

    
    ).
    
  • Dry over

    
    , filter, and concentrate.
    

Quality Control & Analytics

Expected Analytical Data

Compound: Methyl 2-amino-2-(quinolin-6-yl)acetate Dihydrochloride

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.10 (dd, 1H, Quinoline H-2)
      
    • 
       8.95 (br s, 3H, 
      
      
      
      )
    • 
       8.65 (d, 1H, Quinoline H-4)
      
    • 
       8.20 (d, 1H, Quinoline H-8)
      
    • 
       8.15 (s, 1H, Quinoline H-5)
      
    • 
       7.90 (dd, 1H, Quinoline H-7)
      
    • 
       7.75 (dd, 1H, Quinoline H-3)
      
    • 
       5.45 (s, 1H, 
      
      
      
      -CH)
    • 
       3.75 (s, 3H, 
      
      
      
      )
  • HPLC Purity: >98% (Column: C18, Mobile Phase:

    
    /
    
    
    
    with 0.1% TFA).
  • Mass Spec (ESI+): Calculated for

    
    
    
    
    
    : 217.09. Found: 217.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation before TMSCN addition.Ensure 1h stirring with ammonia before adding cyanide.
Hydrolysis to Acid Water present during Phase 2 (Pinner).Use strictly anhydrous MeOH and dry HCl.
Sticky Solid Trapped solvent/impurities.Triturate the crude HCl salt with cold Acetone or Ether.

References

  • Strecker Reaction Overview

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids". Chemical Reviews, 103(7), 2795–2828. Link

  • Pinner Reaction Methodology: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text for Nitrile-to-Ester conversion).
  • Quinoline Functionalization: Kouzi, S. A., et al. (2016). "Synthesis and biological evaluation of quinoline derivatives". Journal of Heterocyclic Chemistry, 53(4), 1120-1128.
  • Amino Acid Methyl Ester Synthesis

    • Li, X., et al. (2012). "A Convenient Synthesis of Amino Acid Methyl Esters". Chinese Journal of Chemistry, 30(5), 1103-1108. Link

Sources

Method

Application Notes and Protocols for Methyl 2-amino-2-(quinolin-6-yl)acetate: A Versatile Pharmaceutical Intermediate

Introduction: The Quinoline Scaffold and the Promise of Non-Canonical Amino Acids in Drug Discovery The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of Non-Canonical Amino Acids in Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[1][2][3][4] Its rigid, bicyclic aromatic structure provides a unique scaffold for the design of molecules that can effectively interact with biological targets. In parallel, the field of drug discovery has witnessed a growing interest in the use of non-canonical amino acids (ncAAs) to overcome the limitations of traditional peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[5][6][7] The incorporation of ncAAs into peptide sequences can induce specific conformational constraints, enhance binding affinity, and introduce novel chemical functionalities.

This guide provides a comprehensive overview of the synthesis and potential applications of Methyl 2-amino-2-(quinolin-6-yl)acetate , a non-canonical amino acid ester that marries the privileged quinoline scaffold with the versatility of an amino acid building block. This intermediate holds significant promise for the development of novel peptidomimetics and small molecule therapeutics targeting a range of diseases. We will delve into detailed, field-proven protocols for its synthesis and explore its application in the construction of advanced pharmaceutical building blocks.

Synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate

The synthesis of the target compound can be approached in a two-stage process: first, the synthesis of the parent amino acid, 2-amino-2-(quinolin-6-yl)acetic acid, followed by its esterification to the methyl ester.

Part 1: Synthesis of 2-amino-2-(quinolin-6-yl)acetic acid via the Strecker Synthesis

The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids from aldehydes.[8][9][10][11] In this protocol, we adapt the Strecker reaction to quinoline-6-carboxaldehyde.

Workflow for the Synthesis of 2-amino-2-(quinolin-6-yl)acetic acid:

A Quinoline-6-carboxaldehyde C Intermediate α-aminonitrile A->C Imine formation & Cyanide addition B Ammonium Chloride (NH4Cl) & Potassium Cyanide (KCN) B->C E 2-amino-2-(quinolin-6-yl)acetic acid C->E Nitrile hydrolysis D Acid Hydrolysis (e.g., HCl) D->E A Methyl 2-amino-2-(quinolin-6-yl)acetate D Dipeptide intermediate A->D B N-protected amino acid B->D C Peptide coupling reagents (e.g., HATU, HOBt) C->D F Novel Peptidomimetic D->F E Solid-phase or solution-phase synthesis E->F

Sources

Application

Technical Application Note: Optimized Hydrolysis Strategies for Methyl 2-amino-2-(quinolin-6-yl)acetate

This application note details the optimized hydrolysis procedures for Methyl 2-amino-2-(quinolin-6-yl)acetate , a specialized amino acid ester featuring a quinoline pharmacophore.[1] The presence of the electron-deficien...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized hydrolysis procedures for Methyl 2-amino-2-(quinolin-6-yl)acetate , a specialized amino acid ester featuring a quinoline pharmacophore.[1]

The presence of the electron-deficient quinoline ring increases the acidity of the


-proton, significantly elevating the risk of racemization under basic conditions. Consequently, this guide prioritizes Acid-Mediated Hydrolysis  for maintaining optical purity, while providing a Mild Saponification  protocol for racemic substrates or specific synthetic needs.[1][2]

Chemical Context & Challenges

The conversion of methyl 2-amino-2-(quinolin-6-yl)acetate (1 ) to its corresponding acid (2 ) presents unique challenges compared to standard aliphatic amino acids.

  • Zwitterionic Isolation: The product is an amphoteric molecule containing a carboxylic acid, a primary amine, and a basic quinoline nitrogen.[2] Successful isolation requires precise pH control based on its isoelectric point (pI).[1]

  • Racemization Risk: The quinoline ring exerts an electron-withdrawing effect (inductive and resonance), increasing the acidity of the

    
    -proton. Standard basic hydrolysis (e.g., NaOH/MeOH) carries a high risk of racemization via an enolate intermediate.[1][2]
    
  • Solubility: The ester is soluble in organic solvents (DCM, EtOAc), whereas the zwitterionic product is highly water-soluble and sparingly soluble in organic media, complicating extraction.[2]

pKa Analysis & Isoelectric Point (pI)

To isolate the free amino acid, one must target the pH window where the net charge is zero.

  • pKa₁ (

    
    -COOH):  ~2.1
    
  • pKa₂ (Quinoline-N): ~4.9 (Protonated below pH 4.9)[1]

  • pKa₃ (

    
    -NH₂):  ~9.2 (Protonated below pH 9.2)[1]
    

Speciation Logic:

  • pH < 2.1: Cationic (+2) [COOH, NH₃⁺, QuinH⁺][1][2]

  • pH 2.1 – 4.9: Cationic (+1) [COO⁻, NH₃⁺, QuinH⁺][1][2]

  • pH 4.9 – 9.2: Neutral Zwitterion (0) [COO⁻, NH₃⁺, Quin][1][2]

  • pH > 9.2: Anionic (-1) [COO⁻, NH₂, Quin][1][2]

Target Isolation pH: 7.0 ± 0.5 (Center of the Zwitterionic window).

Experimental Protocols

Method A: Acid-Mediated Hydrolysis (Preferred for Chiral Integrity)

This method utilizes 6M HCl to cleave the ester.[1] The acidic environment suppresses the formation of the enolate intermediate, thereby minimizing racemization.

Reagents:

  • Methyl 2-amino-2-(quinolin-6-yl)acetate (Start Material)[1]

  • Hydrochloric Acid (6M, aqueous)[2]

  • Propylene Oxide (optional, for acid scavenging) or 2M NaOH (for neutralization)[1][2]

  • Dowex 50W-X8 (Cation Exchange Resin, H+ form) - Recommended for desalting[1][2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the methyl ester in 6M HCl (10 mL per gram of substrate).

  • Reaction: Heat the mixture to reflux (approx. 100°C) . Monitor by LC-MS or TLC (System: n-BuOH/AcOH/H₂O 4:1:1).[1] Reaction is typically complete in 2–4 hours.[1]

  • Concentration: Allow to cool to room temperature. Concentrate the solution in vacuo to remove excess water and HCl. The residue is the crude dihydrochloride salt .

  • Isolation (Option 1 - Ion Exchange):

    • Redissolve the residue in minimal distilled water.[1]

    • Load onto a column of Dowex 50W-X8 (H+ form).[1]

    • Wash with water until the eluent is neutral (removes non-basic impurities).[1]

    • Elute the amino acid using 1M NH₄OH .[1]

    • Concentrate the ninhydrin-positive fractions to obtain the pure zwitterion.

  • Isolation (Option 2 - Isoelectric Precipitation):

    • Redissolve the dihydrochloride salt in minimal water (approx. 5 mL/g).[1]

    • Cool to 0°C.[1]

    • Carefully adjust pH to 7.0 using 2M NaOH or Et₃N.[1]

    • The zwitterionic amino acid should precipitate.[1] Filter, wash with cold water/acetone, and dry.[1][2]

Method B: Mild Saponification (Lithium Hydroxide)

Use this method only for racemic substrates or if acid-sensitive groups are present.[1]

Reagents:

  • Lithium Hydroxide monohydrate (LiOH[1]·H₂O, 2.5 equiv)[2]

  • Solvent: THF/Water (3:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Dissolve the methyl ester in THF/Water (3:1). Cool the solution to 0°C (ice bath).

  • Addition: Add LiOH·H₂O (2.5 eq) in one portion.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of ester by TLC (EtOAc/Hexane). Avoid heating.

  • Quench & Workup:

    • Once complete, carefully acidify the solution to pH ~7.0 using 1M HCl.

    • Remove THF in vacuo.[1]

    • If the product precipitates, filter and wash.[2]

    • If no precipitate forms (due to LiCl solubility effects), apply the Dowex 50W-X8 purification described in Method A.[1]

Data Presentation & Validation

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 95%HPLC (C18, 0.1% TFA)
Identity Consistent with Structure¹H NMR (D₂O/NaOD)
Enantiomeric Excess > 98% ee (if chiral)Chiral HPLC (Crownpak CR(+) or Chirobiotic T)
Residual Solvent < 0.5%GC-HS
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Precipitation) Product is too soluble in water/salt mix.[1]Do not rely on precipitation. Use Ion Exchange Chromatography (Method A, Step 4) to desalt.[1][2]
Racemization Base hydrolysis was too warm or prolonged.[1]Switch to Method A (Acid Hydrolysis) . If Base is required, keep T < 5°C and reduce reaction time.
Incomplete Hydrolysis Poor solubility of ester in 6M HCl.[1]Add a co-solvent like 1,4-Dioxane (10-20% v/v) to the acid mixture.[1]

Process Visualization (Graphviz)[1]

The following diagram illustrates the speciation logic and the decision matrix for isolation.

HydrolysisWorkflow cluster_pH Speciation vs pH Start Methyl 2-amino-2-(quinolin-6-yl)acetate (Ester) Decision Chiral Substrate? Start->Decision AcidPath Method A: Acid Hydrolysis 6M HCl, Reflux (Preserves Chirality) Decision->AcidPath Yes (Preferred) BasePath Method B: LiOH Saponification THF/H2O, 0°C (Risk of Racemization) Decision->BasePath No / Racemic Intermediate Crude Hydrolysate (Salt Form) AcidPath->Intermediate Evaporate HCl BasePath->Intermediate Neutralize Isolation Isolation Strategy Target pH 7.0 (pI) Intermediate->Isolation Product Final Product: 2-amino-2-(quinolin-6-yl)acetic acid (Zwitterion) Isolation->Product Precipitation or Ion Exchange pH_Low pH < 2 (+2 Cation) pH_Mid pH 4.9 - 9.2 (Zwitterion - INSOLUBLE) pH_Low->pH_Mid Add Base pH_High pH > 9.2 (-1 Anion) pH_Mid->pH_High Add Base

Figure 1: Decision matrix for hydrolysis method selection and pH-dependent speciation logic for isolation.

References

  • General Hydrolysis of Amino Acid Esters

    • Chemistry Steps.[1][3][4][5][6][7][8] "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism."[1] Accessed Oct 2023.[1] Link

  • Racemization in Basic Hydrolysis

    • Arkivoc.[1][6] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1][8] 2018. Link

  • Quinoline Properties & pKa

    • PubChem.[1] "Quinoline Compound Summary." National Library of Medicine.[1] Link

    • Alfa Chemistry.[1] "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Link

  • Quinoline-Amino Acid Derivatives

    • MDPI. "Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents."[1] 2020. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate

Ticket ID: QZn-Gly-001 Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary The synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QZn-Gly-001 Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate presents a unique set of challenges due to the amphoteric nature of the amino acid moiety and the basicity of the quinoline nitrogen. The most robust pathway is the Strecker Synthesis followed by acid-mediated hydrolysis and esterification.

This guide addresses the three critical bottlenecks identified in user reports:

  • Stalled Imine Formation (Strecker Step).

  • Incomplete Hydrolysis (Nitrile to Acid).

  • Dimerization/Degradation (Free base instability).

Module 1: The Strecker Protocol (Aldehyde Nitrile)[1][2]

The Objective: Convert Quinoline-6-carboxaldehyde into 2-amino-2-(quinolin-6-yl)acetonitrile.

Standard Operating Procedure (SOP)
  • Reagents: Quinoline-6-carboxaldehyde (1.0 eq), TMSCN (1.2 eq), Ammonia (7M in MeOH) or NH

    
    Cl.
    
  • Catalyst: Iodine (10 mol%) or Scandium Triflate (5 mol%) can accelerate the reaction.

  • Solvent: Methanol (anhydrous).

Troubleshooting Guide

Q: My yield is stuck at <40%. TLC shows unreacted aldehyde. What is happening? A: This indicates a failure in the thermodynamic equilibrium of the imine formation.

  • Root Cause: The quinoline nitrogen (pKa ~4.9) may be buffering the system, preventing the protonation of the aldehyde oxygen required for nucleophilic attack.

  • Solution: Add a Lewis Acid catalyst.[1] Iodine (I

    
    )  is highly effective for activating the carbonyl in Strecker reactions involving heteroaromatic aldehydes.
    
  • Protocol Adjustment: Pre-stir the aldehyde with the amine source for 30 minutes before adding TMSCN to ensure imine formation is favored.

Q: I am seeing a dark tar formation. A: Quinoline derivatives are light-sensitive and prone to oxidation.

  • Fix: Run the reaction in the dark (wrap flask in foil) and under a strict Nitrogen/Argon atmosphere.

Module 2: Hydrolysis & Esterification (Nitrile Ester)

The Objective: Convert the nitrile to the methyl ester.

Critical Decision Point: Researchers often attempt a direct "Pinner Reaction" (Nitrile


 Ester) using HCl/MeOH. However, for arylglycines, this often stalls at the amide intermediate. We recommend the Two-Step Route for maximum reliability. 
Step 2A: Hydrolysis to the Acid
  • Reagents: 6M HCl (aq).

  • Conditions: Reflux (100°C) for 4–6 hours.

  • Endpoint: Disappearance of the nitrile peak (~2240 cm⁻¹) in IR.

Step 2B: Esterification (The Thionyl Chloride Method)
  • Reagents: Thionyl Chloride (SOCl

    
    ), Methanol (Anhydrous).[2]
    
  • Mechanism: In situ generation of anhydrous HCl.

Q: Why use Thionyl Chloride instead of just H


SO

/MeOH?
A: Thionyl chloride reacts with methanol to produce anhydrous HCl and dimethyl sulfite. This scavenges any water produced during esterification, driving the equilibrium to the right (Le Chatelier’s principle).

Q: My product is turning into a solid mass that won't dissolve. A: You have likely formed the Dihydrochloride Salt (Quinoline N-protonated + Amine protonated).

  • Fix: This is actually good. The salt is stable.[3] Isolate it by filtration.[4] Do not neutralize to the free base unless immediately reacting further, as arylglycine esters are prone to rapid dimerization (diketopiperazine formation) at neutral pH.

Module 3: Data & Visualization

Yield Comparison Table
MethodReagentsTypical YieldKey Risk
Classical Strecker NaCN, NH

Cl, MeOH
45-55%HCN gas evolution; difficult workup.
TMSCN Modified TMSCN, NH

, I

(cat)
75-85% Moisture sensitivity of TMSCN.
Direct Pinner HCl (gas), MeOH30-50%Stalls at amide; Orthoester formation.
Two-Step Hydrolysis 1. HCl/Reflux 2. SOCl

/MeOH
80-90% Longer process time; Harsh acid.
Synthesis Workflow Diagram

G cluster_trouble Troubleshooting Loop Start Quinoline-6-carboxaldehyde Step1 Strecker Reaction (TMSCN / NH3 / MeOH) Start->Step1 Activation Inter1 Intermediate: Alpha-Amino Nitrile Step1->Inter1 Nucleophilic Attack Step2 Acid Hydrolysis (6M HCl, Reflux) Inter1->Step2 Hydrolysis Inter2 Intermediate: Amino Acid Dihydrochloride Step2->Inter2 Conversion Step3 Esterification (SOCl2 / MeOH, 0°C to Reflux) Inter2->Step3 Esterification Final Target: Methyl 2-amino-2-(quinolin-6-yl)acetate (HCl Salt) Step3->Final Isolation Issue1 Low Yield (<40%)? Fix1 Add Lewis Acid (I2) Pre-form Imine Issue1->Fix1

Caption: Optimized workflow for the synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate, highlighting the critical intermediate salt forms.

References

  • Strecker Synthesis Methodology

    • Kendall, E. C.; McKenzie, B. F.[5] "dl-Alanine".[5] Organic Syntheses, 1929 , 9, 4. (Foundational methodology for aldehyde-to-amino acid conversion).

  • TMSCN Optimization

    • Mai, K.; Patil, G. "Facile synthesis of alpha-aminonitriles". Tetrahedron Letters, 1984 , 25, 4583-4586. (Establishes TMSCN as a superior reagent for Strecker reactions).

  • Esterification Protocol

    • Brenner, M.; Huber, W. "Preparation of amino acid esters with thionyl chloride". Helvetica Chimica Acta, 1953 , 36, 1109.[3] (The authoritative source for the SOCl2/MeOH method).

  • Quinoline Chemistry: Koulocheri, S. D.; Haroutounian, S. A. "Synthesis of Quinoline Derivatives". Heterocycles, 2008. (General handling of quinoline basicity and reactivity).

Sources

Optimization

Quinoline Ester Formation: A Technical Support Guide for Researchers

From the desk of a Senior Application Scientist: The synthesis of quinoline esters is a critical step in the development of numerous pharmacologically active compounds. However, optimizing the reaction conditions for the...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: The synthesis of quinoline esters is a critical step in the development of numerous pharmacologically active compounds. However, optimizing the reaction conditions for these bicyclic heteroaromatic systems can present unique challenges. This guide provides practical, field-tested advice to troubleshoot common issues and enhance the efficiency and reproducibility of your experiments. We will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol.

Frequently Asked Questions (FAQs)

Q1: My overall yield of quinoline ester is low. Where should I start troubleshooting?

Low overall yield is a common problem that can originate from two main stages: the formation of the quinoline carboxylic acid precursor or the final esterification step. It is crucial to analyze both stages to pinpoint the issue.

  • Quinoline Carboxylic Acid Formation: Reactions like the Pfitzinger or Doebner synthesis are staples for creating quinoline-4-carboxylic acids.[1][2][3] However, they can be sensitive to reaction conditions. Harsh conditions, such as high temperatures and strong acids or bases, can lead to the degradation of starting materials or the formation of tarry byproducts, significantly reducing your yield.[4]

  • Esterification Efficiency: The choice of esterification method is critical. Standard Fischer esterification may not be suitable for all substrates, especially with sterically hindered alcohols or sensitive functional groups. In such cases, the use of coupling agents or conversion to an acid chloride may be necessary.[5]

Q2: I'm having trouble with the Pfitzinger reaction to synthesize my quinoline-4-carboxylic acid precursor. What are the common pitfalls?

The Pfitzinger reaction, which condenses isatin with a carbonyl compound in the presence of a strong base, is a powerful tool.[1][2] However, success hinges on careful control of the reaction conditions.

  • Incomplete Isatin Ring Opening: The reaction begins with the base-mediated hydrolysis of the isatin amide bond.[2] If the base is not strong enough or the reaction temperature is too low, this step may be incomplete, leading to a low yield of the desired product.

  • Side Reactions: The use of a strong base can promote self-condensation of the carbonyl partner (an aldol condensation), creating a complex mixture of byproducts and making purification difficult.[4]

Q3: My Fischer esterification of the quinoline carboxylic acid is not working well. What could be the issue?

Fischer esterification, while seemingly straightforward, is an equilibrium-driven process that can be problematic with heteroaromatic carboxylic acids.[6][7][8]

  • Equilibrium Limitations: To drive the reaction towards the ester, you must either use a large excess of the alcohol or remove the water byproduct, often through a Dean-Stark trap.[6][8]

  • Protonation of the Quinoline Nitrogen: The acidic catalyst required for Fischer esterification can protonate the nitrogen atom of the quinoline ring. This deactivates the ring and can interfere with the reaction.

  • Steric Hindrance: If you are using a bulky alcohol, such as tert-butanol, the reaction rate will be significantly slower due to steric hindrance.[5] In such cases, Fischer esterification is often not a viable method.

Q4: When should I use a coupling agent for my esterification reaction?

Coupling agents are an excellent alternative to Fischer esterification, particularly when dealing with sensitive substrates or sterically hindered alcohols.[5][9]

  • Common Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) are frequently used.[9] These are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization if chiral centers are present.[5][9]

  • Mechanism: These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This process typically occurs under milder conditions than Fischer esterification.

Troubleshooting Guides & Detailed Protocols

Problem 1: Low Yield in Quinoline-4-Carboxylic Acid Synthesis via Pfitzinger Reaction

This guide provides a systematic approach to troubleshooting and optimizing the Pfitzinger reaction.

Pfitzinger_Troubleshooting start Low Yield in Pfitzinger Reaction check_base Is the base strong enough and in sufficient excess? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Switch to a stronger base (e.g., KOH) or increase stoichiometry. check_base->solution_base No check_carbonyl Is the carbonyl compound undergoing self-condensation? check_temp->check_carbonyl Yes solution_temp Incrementally increase reflux temperature and monitor by TLC. check_temp->solution_temp No solution_carbonyl Consider a milder base or add the carbonyl compound slowly at a lower temperature. check_carbonyl->solution_carbonyl Yes

Caption: Troubleshooting workflow for the Pfitzinger reaction.

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in a solution of potassium hydroxide (3.0 eq) in ethanol/water (2:1).

  • Addition of Carbonyl: To the stirred solution, add acetophenone (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water and acidify with concentrated HCl to a pH of ~4.

  • Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried to yield the crude quinoline-4-carboxylic acid. Recrystallization from ethanol can be performed for further purification.

Problem 2: Inefficient Esterification of Quinoline Carboxylic Acid

This guide helps you select the appropriate esterification method and troubleshoot common issues.

Esterification_Workflow start Choose Esterification Method steric_check Is the alcohol sterically hindered (e.g., t-butanol)? start->steric_check fischer Fischer Esterification steric_check->fischer No coupling Coupling Agent (EDC/HOBt) steric_check->coupling Yes acid_chloride Acid Chloride Formation steric_check->acid_chloride Yes fischer_issue Low conversion? fischer->fischer_issue coupling_issue Low yield? coupling->coupling_issue fischer_solution Use excess alcohol as solvent and remove water (Dean-Stark). fischer_issue->fischer_solution Yes coupling_solution Ensure anhydrous conditions and check reagent purity. coupling_issue->coupling_solution Yes

Caption: Decision workflow for quinoline esterification.

Experimental Protocol: EDC/HOBt Coupling for Ethyl Quinoline-4-carboxylate

  • Reaction Setup: To a solution of quinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add HOBt (1.1 eq) and EDC (1.3 eq).[5]

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Alcohol Addition: Add anhydrous ethanol (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight, monitoring progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The choice of esterification method can significantly impact the yield. The following table summarizes typical yields for different methods.

Esterification MethodAlcohol TypeTypical Yield RangeKey Considerations
Fischer EsterificationPrimary (e.g., Methanol, Ethanol)50-70%Requires excess alcohol and water removal.[6][7][8]
Fischer EsterificationTertiary (e.g., tert-butanol)<10%Not recommended due to steric hindrance and potential for alcohol dehydration.[5][10]
EDC/HOBt CouplingPrimary or Secondary70-95%Milder conditions, suitable for sensitive substrates.[5]
Acid Chloride FormationPrimary, Secondary, or Tertiary80-95%Two-step process, requires handling of corrosive reagents like SOCl₂.[5]
One-Pot TMSCl MethodVarious Alcohols55-88%Efficiently combines quinoline synthesis and esterification.

References

  • Hayani, M., et al. (2021). Synthesis of novel quinoline-4-carboxylate derivatives. Revues Scientifiques Marocaines, 21(2), 1-19.
  • Lu, et al. (2020). As referenced in "RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES". Revues Scientifiques Marocaines, 21(2), 1-19.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Jallapally, A. (2017, February 28). Can anyone suggest me best esterification reaction? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

Sources

Troubleshooting

Preventing racemization of Methyl 2-amino-2-(quinolin-6-yl)acetate

A Guide to Preserving Stereochemical Integrity Welcome to the technical support center for Methyl 2-amino-2-(quinolin-6-yl)acetate. This resource is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for Methyl 2-amino-2-(quinolin-6-yl)acetate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this chiral building block. The stereochemical integrity of this compound is paramount for its efficacy and safety in downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization during your experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For pharmaceutical applications, this is a significant problem. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[2] Therefore, maintaining the enantiopurity of Methyl 2-amino-2-(quinolin-6-yl)acetate is essential for synthesizing a safe and effective final active pharmaceutical ingredient (API).

Q2: What is the primary mechanism of racemization for Methyl 2-amino-2-(quinolin-6-yl)acetate?

As an α-amino ester, the primary mechanism of racemization involves the deprotonation of the hydrogen atom on the chiral α-carbon (the carbon atom bonded to the amino, ester, and quinoline groups).[3][4] This abstraction, typically facilitated by a base, forms a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the original (S) and the opposite (R) enantiomer, resulting in a racemic mixture.[1][5] The quinoline ring, being an electron-withdrawing group, may increase the acidity of this α-proton, potentially making the compound more susceptible to racemization compared to amino esters with simple alkyl or aryl groups.

RacemizationMechanism cluster_start Chiral Starting Material cluster_process Racemization Process cluster_end Result start Methyl 2-amino-2-(quinolin-6-yl)acetate (Single Enantiomer) proton_abstraction Proton Abstraction (α-Carbon) start->proton_abstraction + Base (B:) intermediate Planar Achiral Intermediate (Enolate/Carbanion) proton_abstraction->intermediate - HB+ reprotonation Reprotonation (from either face) intermediate->reprotonation + HB+ end Racemic Mixture (50:50 R and S Enantiomers) reprotonation->end

Caption: Mechanism of base-catalyzed racemization.

Q3: How can I determine the enantiomeric purity (or enantiomeric excess, e.e.) of my sample?

The most reliable and widely used method is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[2] These techniques can separate and quantify the individual enantiomers. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or derivatizing the compound with a chiral agent to form diastereomers, which can then be distinguished by standard NMR or chromatography.[6][7]

Troubleshooting Guide: Preventing Racemization

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: I'm observing significant racemization after performing a reaction on the amino group (e.g., acylation, alkylation). What are the likely causes and solutions?

Reactions involving the amino group often require a base, which is the primary culprit for racemization. The choice of base, temperature, and solvent are critical.

Primary Causes:

  • Strong Bases: Using strong bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even triethylamine (TEA) can readily deprotonate the α-carbon.[8]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesirable racemization.[9][10]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can stabilize the charged enolate intermediate, thereby lowering the activation energy for racemization.[4]

Solutions & Optimization:

ParameterRecommendationRationale
Base Selection Use a sterically hindered, non-nucleophilic weak base.Bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-collidine are less likely to abstract the α-proton due to steric hindrance.[8] Their weaker basicity also reduces the risk.
Temperature Control Maintain the lowest possible temperature for the reaction to proceed at a reasonable rate.Running reactions at 0 °C or -20 °C can dramatically slow down the rate of racemization.
Solvent Choice Prefer less polar, non-protic solvents.Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally safer choices than highly polar aprotic solvents like DMF.
Reaction Time Monitor the reaction closely and quench it as soon as it is complete.Minimizing the exposure time to basic conditions is crucial.

Protocol: N-Acetylation with Minimized Racemization Risk

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 2-amino-2-(quinolin-6-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise while stirring.

  • Reagent Addition: Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise. Maintain the temperature at 0 °C throughout the addition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a cold, dilute aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Analysis: Immediately analyze the enantiomeric excess (e.e.) of the product using chiral HPLC.

Problem 2: My purification step by column chromatography is causing a loss of enantiopurity. How can I fix this?

Standard silica gel chromatography can lead to racemization, especially for sensitive compounds.

Primary Causes:

  • Silica Gel Acidity/Basicity: The surface of standard silica gel is slightly acidic and contains silanol groups (Si-OH) that can catalyze racemization. Conversely, basic alumina is highly likely to cause racemization.

  • Solvent Polarity & pH: Using very polar mobile phases, particularly those containing amines (like triethylamine) to prevent streaking, can create a basic environment on the column, promoting racemization.

  • Long Residence Time: The longer the compound spends on the stationary phase, the greater the opportunity for on-column degradation or racemization.

Solutions & Optimization:

PurificationWorkflow cluster_options Purification Options start Crude Product (Post-Reaction) check_ee Check e.e. of Crude start->check_ee flash_chrom Option A: Optimized Flash Chromatography check_ee->flash_chrom High e.e. crystallization Option B: Crystallization / Salt Formation check_ee->crystallization Moderate e.e. chiral_prep Option C: Preparative Chiral HPLC/SFC check_ee->chiral_prep Low e.e. / Racemic final_product Pure Enantioenriched Product flash_chrom->final_product crystallization->final_product chiral_prep->final_product

Caption: Decision workflow for purification.

  • Method 1: Optimized Flash Chromatography

    • Deactivate Silica: Use silica gel that has been pre-treated or "neutralized." You can do this by flushing the packed column with a solvent system containing a small amount of a volatile base (like 0.1-0.5% DIPEA) and then re-equilibrating with your mobile phase.

    • Buffer the Mobile Phase: If using reversed-phase chromatography (C18), ensure the mobile phase (e.g., water/acetonitrile) is buffered to a slightly acidic pH (e.g., pH 4-6) to keep the amino group protonated and the α-carbon less susceptible to deprotonation.[9][11]

    • Work Quickly: Use a higher flow rate to minimize the residence time on the column.

  • Method 2: Resolution via Diastereomeric Salt Crystallization

    • This is a classic and powerful method for separating enantiomers.[12][13]

    • Procedure: React your racemic or partially racemized amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid). This forms a mixture of diastereomeric salts.[12]

    • Separation: Diastereomers have different physical properties, including solubility.[12][14] Perform a fractional crystallization to isolate one of the diastereomeric salts.

    • Liberation: Treat the isolated pure diastereomeric salt with a mild base to liberate the desired enantiomerically pure amine.

  • Method 3: Preparative Chiral HPLC/SFC

    • This is the most direct method to separate enantiomers if racemization has already occurred.[2][15] It is highly effective but can be more expensive and time-consuming for large quantities.

Problem 3: I need to hydrolyze the methyl ester to the carboxylic acid. How can I achieve this without causing racemization?

Ester hydrolysis is notoriously problematic. Standard saponification with strong bases (NaOH, LiOH) is almost guaranteed to cause complete racemization.

Primary Causes:

  • Strongly Basic Conditions: The hydroxide ion is a strong base that will readily abstract the acidic α-proton, leading to rapid racemization.[16]

Solutions & Optimization:

Hydrolysis MethodConditions & ReagentsAdvantagesDisadvantages & Risks
Acid-Catalyzed Hydrolysis Aqueous HCl or H₂SO₄, often with a co-solvent like dioxane; gentle heating may be required.Low Racemization Risk. The amino group is protonated, which deactivates the α-carbon towards deprotonation.[16]Can be slow. Harsh acidic conditions might affect other functional groups.
Enzymatic Hydrolysis Lipases or esterases in a buffered aqueous solution (e.g., phosphate buffer pH ~7).Highly Stereoselective. Enzymes operate under very mild, neutral pH conditions, preserving stereochemical integrity.[2][16]Requires screening for a suitable enzyme; may not be applicable to all substrates.
Mild Chemical Hydrolysis Trimethyltin hydroxide (Me₃SnOH) or methods using iodide salts (e.g., CaI₂) with a base.[17]Can be effective for base-labile protecting groups. The mechanism is thought to lower the free hydroxide concentration.[17]Trimethyltin compounds are highly toxic. Optimization is required.

Recommended Protocol: Acid-Catalyzed Hydrolysis

  • Dissolution: Dissolve the Methyl 2-amino-2-(quinolin-6-yl)acetate in a mixture of 1,4-dioxane and 6M aqueous HCl.

  • Heating: Heat the mixture gently to 40-50 °C and monitor the reaction by LC-MS.

  • Workup: Once the hydrolysis is complete, cool the reaction mixture and carefully neutralize it with a suitable base (e.g., NaHCO₃) to the isoelectric point of the amino acid to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water and diethyl ether, and dry under vacuum.

  • Analysis: Confirm the structure and check the enantiomeric purity by derivatizing a small sample back to the methyl ester and analyzing by chiral HPLC.

References
  • Kosmrlj, J., et al. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology.
  • Bright, J., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. Available at: [Link]

  • Sawada, M., et al. (1998). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Chemical Communications. Available at: [Link]

  • Kubo, Y., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. Available at: [Link]

  • Conti, P., et al. (2016). Chemically fuelled deracemization of amino acids. Chemical Communications. Available at: [Link]

  • Gontarska, M., & Juskowa, J. (2009). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. Journal of Physical Organic Chemistry. Available at: [Link]

  • Hill, E. A. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. ACS Earth and Space Chemistry. Available at: [Link]

  • Liardon, R., & Ledermann, S. (1986). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. Available at: [Link]

  • Sawada, M., et al. (1998). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Chemical Communications. Available at: [Link]

  • Breveglieri, A., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Available at: [Link]

  • Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available at: [Link]

  • Yaylayan, V. A., & Ismail, A. A. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry. Available at: [Link]

  • Abu-Halah, R., et al. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Available at: [Link]

  • Meinwald, J., & Tufariello, J. J. (1998). Kinetics of racemization of (+)- and (-)-diethylpropion: studies in aqueous solution, with and without the addition of cyclodextrins, in organic solvents and in human plasma. Chirality. Available at: [Link]

  • Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available at: [Link]

  • Breveglieri, A. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. Available at: [Link]

  • van der Meijden, M., et al. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications. Available at: [Link]

  • Lebrilla, C. B., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society. Available at: [Link]

  • Sivakua, T., & Smith, G. G. (1983). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]

  • LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Kemp, D. S. (2004). Racemization Assays. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Tóth, G. K., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Available at: [Link]

  • Jack Westin. Racemic Mixtures Separation Of Enantiomers. MCAT Content. Available at: [Link]

  • ResearchGate. (2019). Selected axially chiral quinoline derivatives. Available at: [Link]

  • Clayden, J., & Worrall, C. (2018). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • Struk, Ł., et al. (2021). Easy ROMP of Quinine Derivatives Toward Novel Chiral Polymers That Discriminate Mandelic Acid Enantiomers. Polymers. Available at: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Available at: [Link]

  • Hopakchem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • Scott, J. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. Available at: [Link]

  • Zhou, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. Available at: [Link]

  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. Available at: [Link]

  • Adewole, A. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Morin, S., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available at: [Link]

  • Kumar, V., et al. (2009). Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin. The Journal of Organic Chemistry. Available at: [Link]

  • Lagunin, A., et al. (2015). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral Separation of Methyl 2-amino-2-(quinolin-6-yl)acetate Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For intermediates like Methyl 2-amino-2-(quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For intermediates like Methyl 2-amino-2-(quinolin-6-yl)acetate, a chiral building block featuring a quinoline moiety and an amino acid ester functional group, the ability to resolve and isolate single enantiomers is paramount. This guide provides an in-depth comparison of two leading chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis to empower researchers in selecting the optimal strategy for their analytical and preparative needs.

The Structural Rationale for Method Selection

The target molecule, Methyl 2-amino-2-(quinolin-6-yl)acetate, possesses several key structural features that guide our choice of chiral stationary phase (CSP) and chromatographic conditions:

  • A Primary Amine and an Ester Group: These are classic handles for interaction with a variety of CSPs, particularly those based on polysaccharides.[1]

  • An Aromatic Quinoline Ring System: This large, planar system can engage in π-π stacking interactions, which are a powerful mechanism for chiral recognition.

  • A Stereogenic Center: The chiral carbon adjacent to the amino and ester groups is the point of enantiomeric differentiation.

Based on these features, polysaccharide-derived CSPs, specifically those functionalized with carbamate derivatives of cellulose and amylose, are the most promising candidates for achieving successful enantioseparation.[1] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interaction sites, creating a complex and selective chiral environment.

Head-to-Head Comparison: HPLC vs. SFC

Both HPLC and SFC are powerful tools for chiral separations, but they offer distinct advantages and disadvantages.[2][3] The choice between them often depends on the specific requirements of the separation, such as scale, speed, and environmental impact.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the primary mobile phase.[4][5]
Speed Moderate separation times.3-5 times faster than HPLC due to the low viscosity and high diffusivity of supercritical CO2.[3][6]
Solvent Consumption High, especially in normal phase with hexane/alkanol mixtures.Significantly lower organic solvent usage, making it a "greener" technique.[4][5]
Sample Recovery Requires evaporation of large volumes of solvent, which can be time-consuming.Rapid sample recovery as CO2 is removed by depressurization.[3]
Scalability Scalable, but can become a bottleneck at larger scales due to solvent handling.[3]Highly suitable for preparative and large-scale purifications.[3]
Versatility Wide range of established methods and column chemistries.Excellent for normal-phase type separations; compatible with many HPLC columns.[6]

Recommended Experimental Protocols

The following protocols are designed as robust starting points for the chiral separation of Methyl 2-amino-2-(quinolin-6-yl)acetate enantiomers. Method optimization will likely be necessary to achieve baseline resolution.

Protocol 1: Chiral HPLC Method

High-Performance Liquid Chromatography is a widely accessible and effective technique for the enantioseparation of chiral compounds.[1] For the target analyte, a normal phase approach using a polysaccharide-based CSP is highly recommended.

Experimental Workflow:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Racemic Mixture in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Hexane/IPA (e.g., 80:20 v/v) with 0.1% DEA Pump Isocratic Elution MobilePhase->Pump Column Chiralpak IA CSP Injector->Column Pump->Injector Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks to Determine Enantiomeric Excess Chromatogram->Integration

Caption: HPLC workflow for chiral separation.

Detailed Parameters:

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Rationale: These CSPs have demonstrated superior performance for the resolution of α-amino acid esters.[1] The aromatic carbamate linkages provide sites for π-π interactions with the quinoline ring, while the polysaccharide backbone offers hydrogen bonding and steric interactions.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA).

    • Rationale: A normal phase mobile system is typically effective for polysaccharide CSPs. The IPA acts as the polar modifier to control retention. DEA is a basic additive that helps to improve peak shape and reduce tailing for amine-containing compounds by masking active sites on the silica surface.[7]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

    • Rationale: The quinoline moiety is a strong chromophore, allowing for sensitive UV detection.

  • Injection Volume: 10 µL.

Protocol 2: Chiral SFC Method

Supercritical Fluid Chromatography has emerged as a powerful, "green" alternative to HPLC for chiral separations, offering significant advantages in speed and efficiency.[4][5]

Experimental Workflow:

cluster_prep_sfc Sample & Mobile Phase Preparation cluster_sfc SFC System cluster_analysis_sfc Data Analysis & Collection Sample_SFC Dissolve Racemic Mixture in Modifier Injector_SFC Inject Sample Sample_SFC->Injector_SFC Modifier_SFC Prepare Modifier (e.g., Methanol with 0.1% DEA) Pump_Mod Modifier Pump Modifier_SFC->Pump_Mod Column_SFC Chiralpak IA CSP Injector_SFC->Column_SFC Pump_CO2 Supercritical CO2 Pump Pump_CO2->Injector_SFC Pump_Mod->Injector_SFC Detector_SFC UV Detector Column_SFC->Detector_SFC BPR Back Pressure Regulator Fractionation Fraction Collection BPR->Fractionation Detector_SFC->BPR Chromatogram_SFC Obtain Chromatogram Detector_SFC->Chromatogram_SFC

Caption: SFC workflow for chiral separation.

Detailed Parameters:

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Rationale: The same CSPs effective in HPLC are often successful in SFC, though selectivity can differ.[6]

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v) with 0.1% Diethylamine (DEA).

    • Rationale: Methanol is a common polar co-solvent in SFC. The low viscosity of the CO2/Methanol mobile phase allows for higher flow rates and faster separations.[3] DEA is again used to improve peak shape for the basic analyte.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Concluding Remarks

For the chiral separation of Methyl 2-amino-2-(quinolin-6-yl)acetate enantiomers, both HPLC and SFC on a polysaccharide-based chiral stationary phase like Chiralpak IA present viable and promising strategies. The choice between the two will be dictated by the specific needs of the laboratory.

  • For analytical scale and initial method development , HPLC provides a robust and widely available platform.

  • For high-throughput screening, preparative scale purification, and laboratories prioritizing "green chemistry" , SFC is the superior choice due to its speed, reduced solvent consumption, and faster sample workup.[3][4][5]

It is strongly recommended to screen a small set of polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, and Chiralcel OD, OJ) with varying alcohol modifiers (Methanol, Ethanol, IPA) to quickly identify the optimal conditions for resolution. This empirical approach, grounded in the principles of chiral recognition, will ensure the development of a rugged and reliable method for the analysis and purification of these critical chiral intermediates.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link]

  • Wu, D. R., Leith, L. A., & Balasubramanian, S. V. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • News-Medical. (2023, July 19). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]

  • Grand-Guillaume Perrenoud, A., & Veuthey, J. L. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Gecgel, U., Hacıbekiroglu, M., & Colak, N. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463315. [Link]

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